(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Optical and Charge Transport Properties
One study highlights the optical and charge transport properties of similar chalcone derivatives, noting their potential in semiconductor devices due to their nonlinear optical (NLO) activities and thermal stability. These compounds are characterized by their electron transport materials, suggesting their applicability in n-type organic semiconductor devices due to larger electron transfer integral values (Shkir et al., 2019).
Synthesis and PET Radiotracer Applications
Another research avenue involves the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Although not directly related to the exact compound , studies on similar structures have demonstrated the feasibility of nucleophilic displacement for creating radiotracers, potentially applicable for studying specific receptors in the brain (Katoch-Rouse & Horti, 2003).
Photoluminescence Properties
The photoluminescence properties of π-extended fluorene derivatives, including compounds with nitro groups, have been investigated. These compounds exhibit high fluorescence quantum yields and solvatochromic behavior, highlighting their potential as fluorescent dyes (Kotaka, Konishi, & Mizuno, 2010).
Antitumor Effects
Research on phenyl-substituted naphthoquinones, which share functional groups with the compound of interest, has revealed antitumor activities against certain cancer cell lines. These studies suggest the potential of structurally similar compounds in cancer research (Lin & Sartorelli, 1976).
Bioevaluation Against Nematodes
Compounds with structural similarities have been evaluated for their nematicidal activity, showing potential in agricultural applications for pest management. The introduction of specific functional groups was found to enhance activity against root-knot nematodes (Kumari, Singh, & Walia, 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, potential applications, or modifications that could be made to its structure to improve its properties.
I hope this general information is helpful. If you have a specific compound or topic you’re interested in, feel free to ask!
properties
IUPAC Name |
(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O5/c1-33-22-12-15(11-18(25)23(22)34-14-16-6-2-3-7-19(16)26)10-17(13-27)24(30)28-20-8-4-5-9-21(20)29(31)32/h2-12H,14H2,1H3,(H,28,30)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMHGPVYUSCRCO-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Br)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Br)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide |
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